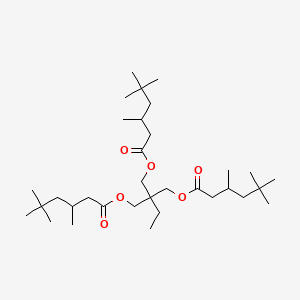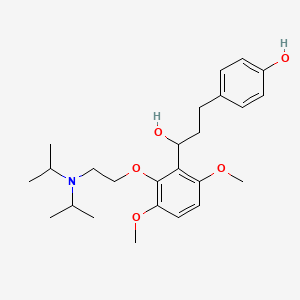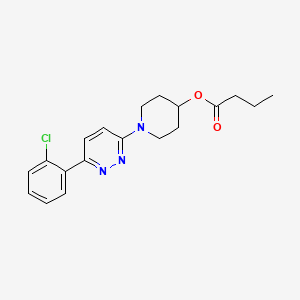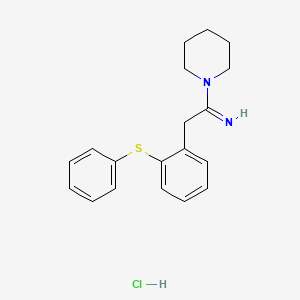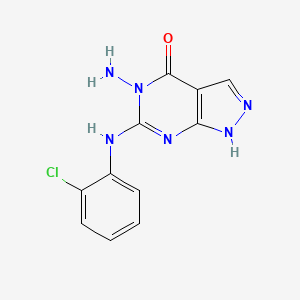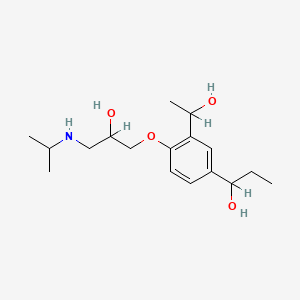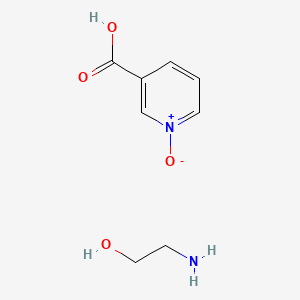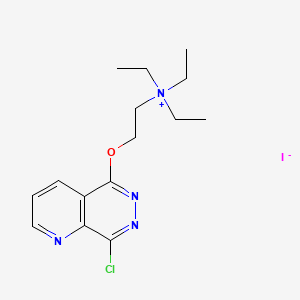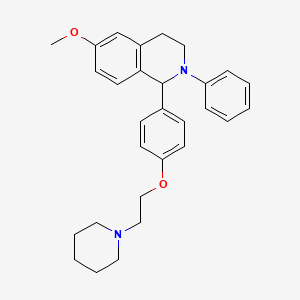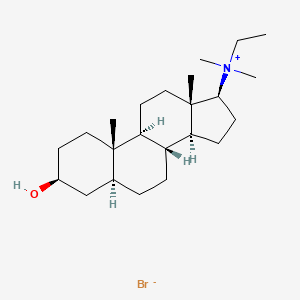
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide is a complex organic compound with a molecular formula of C19H30O3. This compound is part of the androstane family, which is known for its significant biological activities. It is characterized by the presence of a hydroxy group at the 3-beta position and a dimethyl-ethylammonium group at the 17-beta position.
Vorbereitungsmethoden
The synthesis of N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide involves several steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:
Hydroxylation: Introduction of the hydroxy group at the 3-beta position.
Ammonium Group Introduction: Introduction of the dimethyl-ethylammonium group at the 17-beta position.
Bromination: Addition of the bromide ion to form the final compound.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of various steroidal drugs and compounds.
Wirkmechanismus
The mechanism of action of N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide involves its interaction with specific molecular targets. The hydroxy group at the 3-beta position and the dimethyl-ethylammonium group at the 17-beta position play crucial roles in its biological activity. The compound can interact with receptors and enzymes, modulating their activity and affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide can be compared with other similar compounds in the androstane family, such as:
3-beta-Hydroxy-5-alpha-androstan-17-one: Lacks the dimethyl-ethylammonium group.
5-alpha-Androstan-3,17-dione: Lacks the hydroxy group at the 3-beta position.
17-beta-Hydroxy-5-alpha-androstan-3-one: Has a hydroxy group at the 17-beta position instead of the 3-beta position.
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct biological activities and applications.
Eigenschaften
CAS-Nummer |
114967-77-0 |
|---|---|
Molekularformel |
C23H42BrNO |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
ethyl-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;bromide |
InChI |
InChI=1S/C23H42NO.BrH/c1-6-24(4,5)21-10-9-19-18-8-7-16-15-17(25)11-13-22(16,2)20(18)12-14-23(19,21)3;/h16-21,25H,6-15H2,1-5H3;1H/q+1;/p-1/t16-,17-,18-,19-,20-,21-,22-,23-;/m0./s1 |
InChI-Schlüssel |
ZHQSUAMVBNOROL-JOLLAVNWSA-M |
Isomerische SMILES |
CC[N+](C)(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C.[Br-] |
Kanonische SMILES |
CC[N+](C)(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



